Cas no 2361658-06-0 (1-[3-Hydroxy-3-(4-methylphenyl)-1-pyrrolidinyl]-2-propen-1-one)
![1-[3-Hydroxy-3-(4-methylphenyl)-1-pyrrolidinyl]-2-propen-1-one structure](https://www.kuujia.com/scimg/cas/2361658-06-0x500.png)
1-[3-Hydroxy-3-(4-methylphenyl)-1-pyrrolidinyl]-2-propen-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-[3-Hydroxy-3-(4-methylphenyl)-1-pyrrolidinyl]-2-propen-1-one
-
- Inchi: 1S/C14H17NO2/c1-3-13(16)15-9-8-14(17,10-15)12-6-4-11(2)5-7-12/h3-7,17H,1,8-10H2,2H3
- InChI Key: KVCPDGKFLTUGQS-UHFFFAOYSA-N
- SMILES: C(N1CCC(O)(C2=CC=C(C)C=C2)C1)(=O)C=C
Experimental Properties
- Density: 1.165±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 441.2±45.0 °C(Predicted)
- pka: 13.83±0.20(Predicted)
1-[3-Hydroxy-3-(4-methylphenyl)-1-pyrrolidinyl]-2-propen-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26582477-0.05g |
1-[3-hydroxy-3-(4-methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one |
2361658-06-0 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
1-[3-Hydroxy-3-(4-methylphenyl)-1-pyrrolidinyl]-2-propen-1-one Related Literature
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
-
S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
Additional information on 1-[3-Hydroxy-3-(4-methylphenyl)-1-pyrrolidinyl]-2-propen-1-one
1-[3-Hydroxy-3-(4-methylphenyl)-1-pyrrolidinyl]-2-propen-1-one (CAS No. 2361658-06-0): An Overview
1-[3-Hydroxy-3-(4-methylphenyl)-1-pyrrolidinyl]-2-propen-1-one (CAS No. 2361658-06-0) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, also known as Methylphenylpyrrolidinone, is characterized by its unique structural features and potential biological activities. The compound's structure consists of a pyrrolidine ring substituted with a hydroxy group and a 4-methylphenyl moiety, attached to an α,β-unsaturated ketone. These structural elements contribute to its diverse pharmacological properties, making it a promising candidate for various therapeutic applications.
The chemical structure of 1-[3-Hydroxy-3-(4-methylphenyl)-1-pyrrolidinyl]-2-propen-1-one can be represented as follows:
C15H19NO2. The molecular weight of this compound is approximately 249.32 g/mol. The presence of the hydroxy group and the aromatic ring in the molecule imparts specific chemical reactivity and solubility properties, which are crucial for its biological interactions.
Recent studies have explored the potential therapeutic applications of 1-[3-Hydroxy-3-(4-methylphenyl)-1-pyrrolidinyl]-2-propen-1-one in various disease models. One notable area of research is its anti-inflammatory properties. In vitro studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that Methylphenylpyrrolidinone may have potential as an anti-inflammatory agent for treating conditions such as arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 1-[3-Hydroxy-3-(4-methylphenyl)-1-pyrrolidinyl]-2-propen-1-one has shown promise in neuroprotective studies. Research conducted on animal models has indicated that this compound can reduce oxidative stress and neuronal damage in the brain, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism behind these neuroprotective effects is thought to involve the activation of antioxidant pathways and the inhibition of apoptosis in neuronal cells.
The pharmacokinetic properties of Methylphenylpyrrolidinone have also been investigated to assess its suitability for clinical use. Studies have shown that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, with a half-life that allows for once-daily dosing in preclinical models. These findings suggest that 1-[3-Hydroxy-3-(4-methylphenyl)-1-pyrrolidinyl]-2-propen-1-one could be developed into an effective oral medication for various therapeutic indications.
To further understand the safety and efficacy of Methylphenylpyrrolidinone, several clinical trials are currently underway. Preliminary results from phase I trials have indicated that the compound is well-tolerated by human subjects, with no significant adverse effects reported at therapeutic doses. These findings are encouraging and pave the way for more advanced clinical trials to evaluate its therapeutic potential in larger patient populations.
In conclusion, 1-[3-Hydroxy-3-(4-methylphenyl)-1-pyrrolidinyl]-2-propen-1-one (CAS No. 2361658-06-0) is a promising compound with diverse biological activities, including anti-inflammatory and neuroprotective effects. Its favorable pharmacokinetic properties and safety profile make it a viable candidate for further development into a therapeutic agent. Ongoing research and clinical trials will continue to elucidate its full potential in the treatment of various diseases.
2361658-06-0 (1-[3-Hydroxy-3-(4-methylphenyl)-1-pyrrolidinyl]-2-propen-1-one) Related Products
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 68551-17-7(Isoalkanes, C10-13)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)



